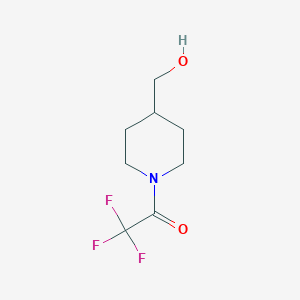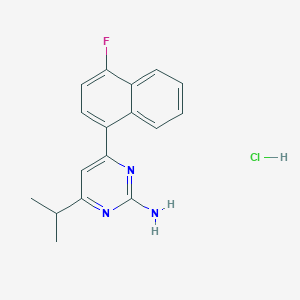
Menaquinone 12
Overview
Description
Menaquinone 12, also known as vitamin K2-12, is a member of the vitamin K2 family. It is a fat-soluble vitamin that plays a crucial role in various biological processes, including blood coagulation, bone metabolism, and cardiovascular health. Menaquinones are characterized by their isoprenoid side chains, and this compound specifically has twelve isoprenoid units in its side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of menaquinone 12 typically involves the condensation of a naphthoquinone ring with a polyisoprenyl side chain. The process begins with the preparation of the naphthoquinone core, followed by the addition of the isoprenoid units. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are employed to produce this compound in large quantities. The fermentation process involves optimizing the growth conditions of the bacteria, including nutrient supply, pH, and temperature, to maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions: Menaquinone 12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form menaquinone epoxide. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of menaquinol.
Substitution: Substitution reactions can occur at the isoprenoid side chain, where different functional groups can be introduced using reagents like halogens or alkylating agents.
Major Products:
Oxidation: Menaquinone epoxide
Reduction: Menaquinol
Substitution: Various substituted menaquinones depending on the reagents used
Scientific Research Applications
Menaquinone 12 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of quinones and their derivatives in various chemical reactions.
Biology: Investigated for its role in cellular respiration and electron transport in bacteria.
Medicine: Explored for its potential benefits in bone health, cardiovascular health, and as a therapeutic agent for certain diseases.
Industry: Utilized in the production of dietary supplements and fortified foods to enhance vitamin K2 intake.
Mechanism of Action
Menaquinone 12 exerts its effects through its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of specific glutamic acid residues in vitamin K-dependent proteins, converting them into gamma-carboxyglutamic acid. This modification is essential for the biological activity of these proteins, which are involved in blood coagulation, bone metabolism, and other physiological processes.
Comparison with Similar Compounds
Menaquinone 12 is part of the vitamin K2 family, which includes other menaquinones with varying lengths of isoprenoid side chains. Similar compounds include:
Menaquinone 4 (Vitamin K2-4): Has four isoprenoid units and is commonly found in animal products.
Menaquinone 7 (Vitamin K2-7): Contains seven isoprenoid units and is prevalent in fermented foods like natto.
Menaquinone 9 (Vitamin K2-9): Comprises nine isoprenoid units and is also found in certain fermented foods.
Uniqueness of this compound: this compound is unique due to its longer isoprenoid side chain, which may influence its bioavailability, stability, and specific biological functions compared to other menaquinones. Its extended side chain could potentially enhance its interaction with cellular membranes and proteins, leading to distinct physiological effects.
Properties
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl]-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H104O2/c1-54(2)28-17-29-55(3)30-18-31-56(4)32-19-33-57(5)34-20-35-58(6)36-21-37-59(7)38-22-39-60(8)40-23-41-61(9)42-24-43-62(10)44-25-45-63(11)46-26-47-64(12)48-27-49-65(13)52-53-67-66(14)70(72)68-50-15-16-51-69(68)71(67)73/h15-16,28,30,32,34,36,38,40,42,44,46,48,50-52H,17-27,29,31,33,35,37,39,41,43,45,47,49,53H2,1-14H3/b55-30+,56-32+,57-34+,58-36+,59-38+,60-40+,61-42+,62-44+,63-46+,64-48+,65-52+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQRCGAQNZQEJS-WPPIEQSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H104O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
989.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27670-93-5 | |
| Record name | Menaquinone 12 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027670935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Menaquinone 12 in bacterial classification?
A: this compound serves as a crucial chemotaxonomic marker for classifying certain bacterial species. For instance, its presence, along with specific peptidoglycan components, helped classify aniline-assimilating bacteria, "Corynebacterium mediolanum," and "Flavobacterium dehydrogenans" under the genus Agromyces. This classification was further supported by phenotypic characteristics, DNA-DNA relatedness data, and 16S ribosomal DNA sequence similarity data [].
Q2: In which bacterial species has this compound been identified, and what is its role?
A: this compound is found in various bacterial species. Research indicates its presence in Agromyces mediolanus [], Armatimonas rosea [], Microbacterium kitamiense [], and Microbacterium luticocti []. While its specific role in each bacterium might differ, Menaquinones, in general, are involved in electron transport chains and bacterial respiration.
Q3: Is this compound found in organisms other than bacteria?
A: Yes, this compound has been identified in bovine liver alongside Menaquinone-10 and Menaquinone-11 []. While its specific function in the liver wasn't the focus of this research, it suggests a broader biological role for this molecule.
Q4: Are there any specific analytical techniques used to identify and study this compound?
A: Researchers utilize a combination of techniques to study this compound. Thin-layer chromatography, coupled with UV spectroscopy and mass spectrometry, allows for the separation, identification, and structural analysis of this compound in biological samples [].
Q5: How does the discovery of this compound in various bacterial species contribute to broader scientific understanding?
A: Identifying this compound in diverse bacteria like Agromyces, Armatimonas, and Microbacterium species broadens our understanding of bacterial diversity and evolution [, , , ]. This knowledge aids in classifying bacteria and understanding their metabolic capabilities, potentially uncovering new applications in biotechnology and bioremediation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


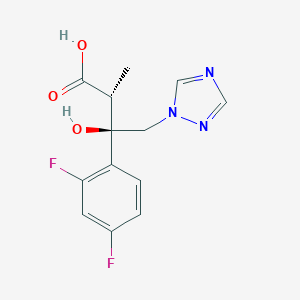


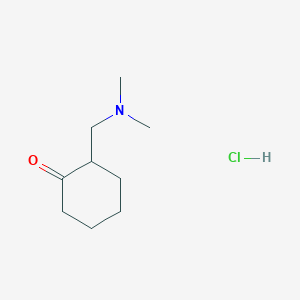
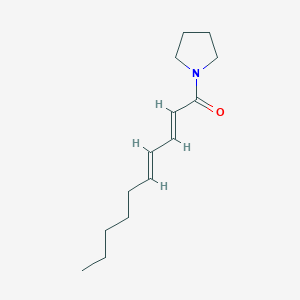

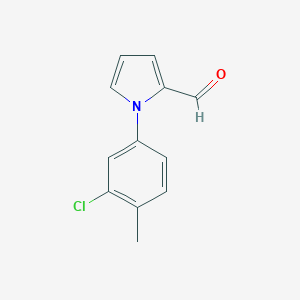
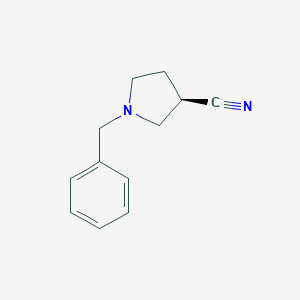
![tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B132912.png)

![4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium](/img/structure/B132919.png)
